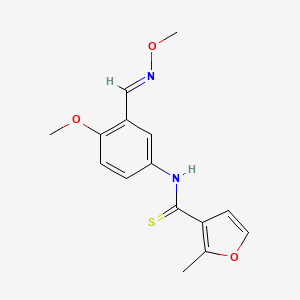
3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- is a complex organic compound that features a furan ring, a carbothioamide group, and a methoxyimino functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbothioamide group: This step may involve the reaction of the furan derivative with thiourea or a similar reagent.
Methoxyimino functionalization: This can be done by reacting the intermediate with methoxyamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyimino group.
Reduction: Reduction reactions could target the carbothioamide group, converting it to other functional groups.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, potentially serving as drug candidates or pharmacological tools.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Furancarbothioamide, N-(4-methoxy-3-((methoxyimino)methyl)phenyl)-2-methyl- would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their function through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea derivatives: Compounds with similar carbothioamide groups.
Furan derivatives: Compounds containing the furan ring.
Methoxyimino compounds: Compounds with the methoxyimino functional group.
Propriétés
Numéro CAS |
178869-91-5 |
|---|---|
Formule moléculaire |
C15H16N2O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
N-[4-methoxy-3-[(E)-methoxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide |
InChI |
InChI=1S/C15H16N2O3S/c1-10-13(6-7-20-10)15(21)17-12-4-5-14(18-2)11(8-12)9-16-19-3/h4-9H,1-3H3,(H,17,21)/b16-9+ |
Clé InChI |
ZCQJFISKHKYVCS-CXUHLZMHSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)/C=N/OC |
SMILES canonique |
CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)OC)C=NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
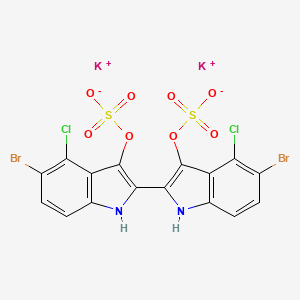
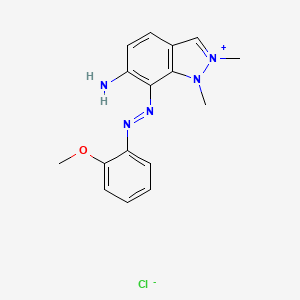
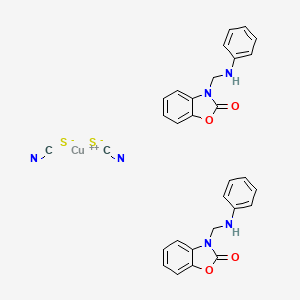


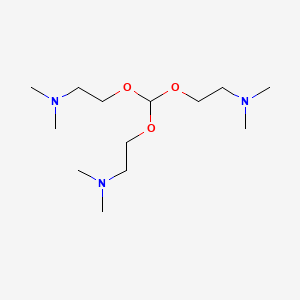

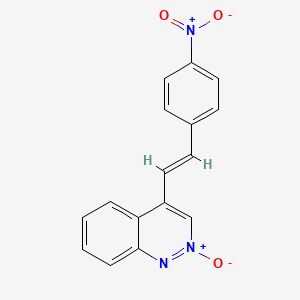
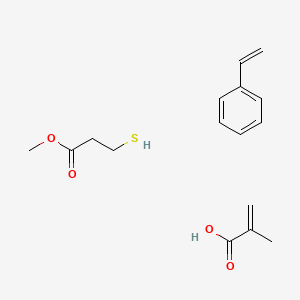
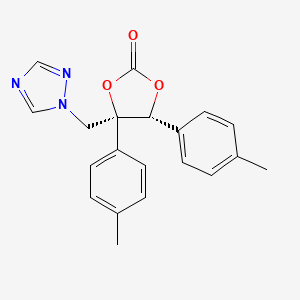


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
